6-Methyl-2-heptyne
Overview
Description
6-Methyl-2-heptyne is an organic compound with the molecular formula C₈H₁₄. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a triple bond between the second and third carbon atoms in the heptane chain, with a methyl group attached to the sixth carbon atom. The presence of the triple bond and the methyl group imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-2-heptyne can be synthesized through various methods, including the dehydrohalogenation of dihalides. One common approach involves the elimination reaction of a vicinal dihalide or a vinylic halide using a strong base such as sodium amide in liquid ammonia. This reaction proceeds via a double elimination mechanism, resulting in the formation of the alkyne.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of alkenes or the use of metal catalysts to facilitate the formation of the triple bond. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-heptyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Substituted alkynes or alkenes
Scientific Research Applications
6-Methyl-2-heptyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-heptyne involves its interaction with various molecular targets and pathways. The triple bond in the compound makes it highly reactive, allowing it to participate in addition reactions with electrophiles. This reactivity can be harnessed in enzyme inhibition studies, where the compound binds to the active site of an enzyme, preventing its normal function. Additionally, the compound’s structure allows it to interact with cellular membranes and proteins, influencing biological processes.
Comparison with Similar Compounds
6-Methyl-2-heptyne can be compared with other alkynes such as:
1-Heptyne: Lacks the methyl group, resulting in different reactivity and physical properties.
2-Octyne: Similar in structure but with an additional carbon atom, leading to variations in boiling point and solubility.
3-Methyl-1-butyne: A shorter alkyne with a different substitution pattern, affecting its chemical behavior.
Uniqueness: The presence of the methyl group at the sixth carbon and the triple bond at the second position makes this compound unique. This specific structure imparts distinct reactivity and physical properties, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
6-methylhept-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEALULIKYDRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199068 | |
Record name | 6-Methyl-2-heptyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51065-64-6 | |
Record name | 6-Methyl-2-heptyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-2-heptyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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